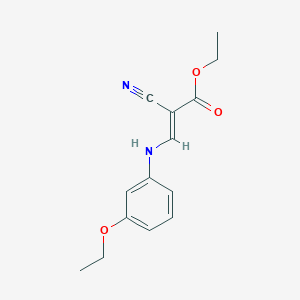

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWZWFBTQHDMFZ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473228 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909513-02-6 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

Executive Summary

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a substituted enamine derivative of ethyl cyanoacrylate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] This guide provides a detailed examination of the primary and most efficient method for its synthesis: the direct condensation of 3-ethoxyaniline with ethyl 2-cyano-3-ethoxyacrylate (EMCA). We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both practical instruction and a deeper understanding of the reaction's causality.

Introduction to the Target Compound

This compound belongs to the family of α-cyano-β-aminoacrylates, often referred to as enaminonitriles. These structures are characterized by a highly polarized carbon-carbon double bond, activated by the presence of both an electron-withdrawing cyano group (-CN) and an ester group (-COOEt), and an electron-donating amino group (-NHR). This electronic push-pull system makes them valuable intermediates for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. The specific substituent, a 3-ethoxyphenyl group, introduces lipophilicity and potential metabolic stability, making this particular molecule an attractive precursor for targeted drug discovery programs.

Core Synthesis Methodology: Nucleophilic Vinylic Substitution

The most direct and widely employed route for the synthesis of this compound is the reaction between 3-ethoxyaniline and Ethyl 2-cyano-3-ethoxyacrylate (EMCA). This transformation is a classic example of a nucleophilic vinylic substitution.

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-ethoxyaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the EMCA double bond. This double bond is rendered highly electrophilic by the strong electron-withdrawing effects of the adjacent cyano and ester groups. The initial nucleophilic attack forms a transient, zwitterionic intermediate which rapidly rearranges, leading to the elimination of an ethanol molecule to yield the stable, conjugated enamine product.

Caption: Overall reaction scheme for the synthesis.

Reactant Roles and Selection Rationale

-

3-Ethoxyaniline (Nucleophile): This primary aromatic amine serves as the nitrogen nucleophile. Its basicity is sufficient to initiate the reaction without the need for an external base. The ethoxy substituent on the phenyl ring modulates the electronic properties and solubility of both the reactant and the final product.

-

Ethyl 2-cyano-3-ethoxyacrylate (EMCA) (Electrophile): This is the key electrophilic partner. Also known as ethyl (ethoxymethylene)cyanoacetate, it is a highly reactive and versatile reagent.[2][3] The ethoxy group on the double bond is an excellent leaving group in this context, facilitating the elimination step to drive the reaction to completion.

-

Reaction Conditions (Solvent vs. Neat): This reaction can be performed either in a high-boiling solvent (like toluene or isopropanol) or under solvent-free ("neat") conditions by simply heating the reactants together.[4] The neat approach is often preferred for its efficiency, atom economy, and simplified work-up, as it avoids the need for solvent removal. Heating provides the necessary activation energy for the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, culminating in purification and characterization steps to ensure the identity and purity of the final product.

Materials and Equipment

-

Chemicals:

-

3-Ethoxyaniline (≥98%)

-

Ethyl 2-cyano-3-ethoxyacrylate (EMCA) (≥98%)[5]

-

Toluene or Ethanol (Reagent Grade, for recrystallization)

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath with temperature control and magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Step-by-Step Synthesis Procedure

-

Charging the Reaction Vessel: In a 100 mL round-bottom flask, combine equimolar amounts of 3-ethoxyaniline and ethyl 2-cyano-3-ethoxyacrylate. For example, use 0.10 moles of each reactant.

-

Reaction Execution (Neat Conditions): Assemble the flask with a reflux condenser. Heat the mixture in an oil bath set to 100-110°C.[4] Stir the mixture magnetically. The reactants will fuse into a homogeneous liquid.

-

Monitoring the Reaction: Maintain the temperature for 15-30 minutes.[4] The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. The byproduct, ethanol, will reflux in the condenser.

-

Isolation of Crude Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will often begin to solidify.

-

Purification by Recrystallization: To the cooled, solidified mass, add a suitable solvent such as toluene or ethanol.[4] Heat the mixture to reflux to dissolve the product completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the purified product under vacuum to obtain the final this compound as a crystalline solid.

Mechanistic Deep Dive

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process is a concerted sequence of nucleophilic addition followed by elimination.

Caption: Mechanistic workflow of the nucleophilic vinylic substitution.

Rationale for Experimental Choices

-

Temperature Control: Heating to ~100°C is a critical parameter.[4] It provides the necessary energy to overcome the activation barrier for both the initial nucleophilic attack and, more importantly, the subsequent elimination of ethanol, which is the rate-determining step. Excessively high temperatures should be avoided to prevent potential polymerization or decomposition.

-

Stoichiometry: The use of a 1:1 molar ratio of reactants is standard for this type of condensation, ensuring efficient conversion without the need to remove a large excess of one reactant during purification.[4]

-

Solvent-Free Advantage: The neat reaction is highly efficient. It drives the reaction forward by maintaining a high concentration of reactants. The elimination of a volatile byproduct (ethanol) also helps to push the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Product Characterization and Data

Expected Spectroscopic Data

| Technique | Characteristic Feature | Expected Value / Observation |

| ¹H NMR | N-H Proton | Singlet, broad, ~10-11 ppm (due to H-bonding) |

| Vinylic Proton (=CH) | Singlet, ~8.0-8.5 ppm | |

| Aromatic Protons | Multiplets, ~6.8-7.5 ppm | |

| Ethyl Ester (-OCH₂CH₃) | Quartet, ~4.2-4.4 ppm; Triplet, ~1.3-1.4 ppm | |

| Ethoxy Group (-OCH₂CH₃) | Quartet, ~4.0-4.1 ppm; Triplet, ~1.4-1.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~162-165 ppm |

| Cyano Carbon (C≡N) | ~115-118 ppm | |

| Vinylic Carbons (C=C) | ~150-155 ppm (C-NH) and ~95-105 ppm (C-CN) | |

| FT-IR (cm⁻¹) | N-H Stretch | ~3200-3400 |

| C≡N Stretch | ~2210-2230[6] | |

| C=O Stretch | ~1690-1720[6] | |

| C=C Stretch | ~1580-1610 | |

| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | Expected m/z corresponding to C₁₄H₁₆N₂O₃ + H⁺ |

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature (e.g., to 120°C). Ensure accurate equimolar measurements. |

| Loss during work-up. | Ensure complete precipitation by cooling thoroughly before filtration. Use minimal cold solvent for washing. | |

| Product is Oily/Gummy | Impurities present. | The reaction may not have gone to completion. Re-subject the crude material to the reaction conditions or attempt purification via column chromatography. |

| Incorrect recrystallization solvent. | Test different solvents (e.g., isopropanol, ethyl acetate/hexane mixture) on a small scale to find one that provides good crystalline material. | |

| Discolored Product | Decomposition due to overheating. | Lower the reaction temperature. Consider running the reaction in a high-boiling solvent like toluene to maintain better temperature control. |

Conclusion

The synthesis of this compound via the direct condensation of 3-ethoxyaniline and EMCA is a robust, efficient, and highly reliable method. Its operational simplicity, often requiring no solvent, and the straightforward purification make it an excellent choice for producing this valuable synthetic intermediate on a laboratory scale. By understanding the mechanistic principles and adhering to the optimized protocol detailed in this guide, researchers can confidently and reproducibly synthesize this compound for further application in their scientific endeavors.

References

-

Benchchem. This compound | 909513-02-6. 1

-

Molbase. Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. 4

-

National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. 10

-

Benchchem. Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. 11

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. 6

-

The Royal Society of Chemistry. Contents - Characterization data. 7

-

ResearchGate. Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. 12

-

Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. 13

-

OICC Press. Supplementary Information. 8

-

International Union of Crystallography. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). 9

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. 14

-

National Center for Biotechnology Information, PubChem. Ethyl 2-cyano-3-ethoxyacrylate. 2

-

ChemBK. Ethyl 2-cyano-3-ethoxyacrylate. 5

-

MOLBASE Encyclopedia. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. 15

-

ChemScene. 94-05-3 | Ethyl 3-ethoxy-2-cyanoacrylate. 3

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. rsc.org [rsc.org]

- 8. oiccpress.com [oiccpress.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. m.molbase.com [m.molbase.com]

Spectroscopic and Synthetic Profile of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: A Technical Guide

Introduction

Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a member of the cyanoacrylate family, a class of compounds recognized for their versatile applications in medicinal chemistry, materials science, and organic synthesis. The unique electronic and structural features of this molecule, conferred by the cyano and acrylate groups in conjugation with the substituted phenyl ring, make a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its chemical behavior.

Molecular Structure and Key Features

The structure of this compound is characterized by an electron-withdrawing cyano group and an ester group attached to a carbon-carbon double bond, which is further substituted with a 3-ethoxyphenylamino group. This arrangement results in a highly conjugated system that influences its spectroscopic properties.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide diagnostic signals.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are detailed in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Prediction |

| Ethyl Ester CH₃ | 1.2 - 1.4 | Triplet | 3H | Typical range for an ethyl ester methyl group, split by the adjacent CH₂ group. |

| Ethyl Ester CH₂ | 4.1 - 4.3 | Quartet | 2H | deshielded by the adjacent oxygen atom and split by the CH₃ group. |

| Ethoxy CH₃ | 1.3 - 1.5 | Triplet | 3H | Characteristic chemical shift for an ethoxy methyl group, split by the neighboring CH₂ group. |

| Ethoxy CH₂ | 3.9 - 4.1 | Quartet | 2H | deshielded due to attachment to an oxygen atom and split by the CH₃ group. |

| Aromatic H | 6.8 - 7.5 | Multiplets | 4H | The exact shifts and splitting patterns will depend on the substitution pattern of the phenyl ring. |

| Vinylic H | 7.8 - 8.2 | Singlet | 1H | Significantly deshielded due to conjugation with the cyano and ester groups. |

| Amine N-H | 9.0 - 10.0 | Broad Singlet | 1H | The chemical shift can be variable and the peak is often broad due to quadrupole broadening and hydrogen exchange. |

Table 1: Predicted ¹H NMR Spectroscopic Data.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| Ethyl Ester CH₃ | ~14 | Typical upfield signal for an ethyl ester methyl carbon. |

| Ethyl Ester CH₂ | ~60 | deshielded by the adjacent oxygen atom. |

| Ethoxy CH₃ | ~15 | Characteristic chemical shift for an ethoxy methyl carbon. |

| Ethoxy CH₂ | ~63 | deshielded due to attachment to an oxygen atom. |

| C-CN | ~95 | The sp² carbon attached to the cyano group is significantly shielded. |

| C=C (vinylic) | ~150 | The β-carbon of the acrylate is deshielded due to conjugation and the amino substituent. |

| Aromatic C | 110 - 160 | Aromatic carbons will appear in this range, with quaternary carbons being weaker. |

| Cyano C≡N | ~118 | Characteristic chemical shift for a nitrile carbon. |

| Carbonyl C=O | ~165 | Typical chemical shift for an ester carbonyl carbon. |

Table 2: Predicted ¹³C NMR Spectroscopic Data.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is used for less soluble compounds and can help in observing exchangeable protons like N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed in Table 3.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch | 3200 - 3400 | Medium | Characteristic of a secondary amine. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a phenyl ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the ethyl and ethoxy groups. |

| C≡N Stretch | 2210 - 2240 | Strong | A sharp and intense band characteristic of a nitrile group conjugated with a double bond. |

| C=O Stretch (ester) | 1700 - 1725 | Strong | The carbonyl stretch of the α,β-unsaturated ester. |

| C=C Stretch (alkene) | 1600 - 1650 | Medium | From the acrylate double bond. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | Phenyl ring skeletal vibrations. |

| C-O Stretch | 1000 - 1300 | Strong | From the ester and ether linkages. |

Table 3: Predicted Infrared (IR) Spectroscopic Data.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₄H₁₆N₂O₃) is approximately 260.29 g/mol . A high-resolution mass spectrometer would provide a more precise mass. The molecular ion peak may be observed, though its intensity can vary.

-

Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the ethoxy group from the ester (-45 Da), the loss of the entire ester group (-73 Da), and cleavages around the phenyl ring and the amino linkage.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS is a more suitable technique.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Synthesis and Characterization Workflow

The synthesis of this compound would typically proceed via a Knoevenagel condensation. The general workflow for its synthesis and characterization is outlined below.

Figure 2: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

References

The following references provide spectroscopic data for compounds structurally related to this compound and were used as a basis for the predictive analysis in this guide.

-

Supplementary Information. (n.d.). OICC Press. Retrieved January 10, 2024, from [Link]

-

Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2024, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 10, 2024, from [Link]

-

Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]

-

Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1287–1289. [Link]

Biological activity of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

Introduction

The α,β-unsaturated carbonyl scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, ethyl 2-cyanoacrylate derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on a specific analog, this compound, a compound of interest due to its unique structural features: a cyano group, which can act as an electrophile, and an ethoxyphenylamino substituent that can modulate its physicochemical properties and target interactions.[1]

While extensive research on this exact molecule is emerging, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds, we will explore the probable biological activities of this compound, propose potential mechanisms of action, and provide detailed experimental protocols for their validation. This guide is designed to be a roadmap for unlocking the therapeutic potential of this promising compound.

Chemical Synthesis: A Probable Route

The synthesis of this compound and its analogs is commonly achieved through a Knoevenagel condensation reaction.[1][4][5] This reaction involves the condensation of an active methylene compound (ethyl 2-cyanoacetate) with an appropriate aldehyde or, in this case, a related precursor, in the presence of a basic catalyst.

Proposed Synthetic Workflow

A plausible synthetic route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with 3-ethoxyaniline.

Caption: Figure 1: Proposed Synthesis of this compound

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) and 3-ethoxyaniline (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (e.g., 5-10 mol%), to the solution.

-

Reaction: Stir the mixture at room temperature for a short period, then heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Characterization: Confirm the structure of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects.

Anticancer Activity

Numerous cyanoacrylate derivatives have demonstrated potent anticancer properties.[2][5][6][7] The proposed mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.

-

Mechanism of Action: The electrophilic nature of the cyano group and the α,β-unsaturated system can make the compound susceptible to nucleophilic attack by biological macromolecules.[1] This could lead to the inhibition of key enzymes involved in cancer cell survival or the induction of oxidative stress. For instance, a related compound was shown to induce apoptosis by increasing the expression of caspase-3.[6]

Caption: Figure 2: Proposed Apoptotic Pathway

Antimicrobial Activity

The cyanoacrylate scaffold is also associated with antimicrobial effects.[1][2][8]

-

Mechanism of Action: The compound may interact with microbial enzymes or cell wall components. The cyano group can act as an electrophile, reacting with nucleophilic residues in microbial proteins, thereby inhibiting their function and leading to cell death.[1]

Enzyme Inhibition

The linear β-phenyl-α,β-unsaturated carbonyl scaffold present in this compound is known to be associated with potent enzyme inhibition.[9]

-

Potential Targets:

-

Tyrosinase: Analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanogenesis, suggesting potential applications in treating hyperpigmentation disorders.[9]

-

iNOS and PDE4B: Other related phenylacrylamide derivatives have shown affinity for inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B), which are targets for inflammatory diseases.[3]

-

Experimental Protocols for Biological Evaluation

To validate the proposed biological activities, the following in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.

-

Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following table summarizes the expected outcomes from the proposed biological assays, based on data from related compounds.

| Biological Activity | Assay | Target Organism/Cell Line | Expected Outcome Metric | Reference Compound Activity |

| Anticancer | MTT Assay | MCF-7, HepG2 | IC₅₀ (µM) | Derivatives have shown activity in the low micromolar range[2][5] |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | Related compounds exhibit inhibitory effects[1] |

| Enzyme Inhibition | Tyrosinase Inhibition Assay | Mushroom Tyrosinase | IC₅₀ (µM) | Analogs show potent inhibition, comparable to kojic acid[9] |

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of its structural analogs, it is hypothesized to possess significant anticancer, antimicrobial, and enzyme-inhibiting properties. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of these activities. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates and their derivatives with potential cytotoxic, anticancer, antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]

-

El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd El-Hafez, N. A. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 49(1), 145-174. Available at: [Link]

-

Kim, T. H., Jo, E. J., & Lee, K. J. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7728-7734. Available at: [Link]

-

de Oliveira, J. M. P. R., da Silva, J. L. P., de Almeida, R. S., de Oliveira, A. P., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & de Melo, R. G. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(11), 3373. Available at: [Link]

-

Zhou, J., Zheng, L., & Liu, Z. (2010). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2351. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]

-

Akhil, A., Abhinav, R. P., & Rajeshkumar, S. (2022). Evaluation of Antimicrobial Efficacy Cyanoacrylate Infused with Chitosan Nanoparticles: An in Vitro Study. Journal of Research in Medical and Dental Science, 10(1), 216-220. Available at: [Link]

-

Turos, E., & Turos, E. (2017). Novel styrene copolymers with some ethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

Sources

- 1. This compound | 909513-02-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]

- 4. Buy Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate [smolecule.com]

- 5. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jrmds.in [jrmds.in]

- 9. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

A Methodological Inquiry into the Putative Action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate: Acknowledging the Data Gap

Preamble: The Challenge of the Unknown

In the landscape of chemical biology and drug discovery, the exploration of novel molecular entities is a constant pursuit. This guide was intended to provide a comprehensive technical overview of the mechanism of action for this compound. However, an exhaustive search of the current scientific literature and chemical databases reveals a significant information gap. At present, there are no publicly available, peer-reviewed studies detailing the biological activity or the specific mechanism of action for this particular compound.

The primary information available for this compound is limited to its chemical structure, molecular formula (C14H16N2O3), and its availability from various chemical suppliers. While this is valuable for synthetic and chemical purposes, it does not provide the necessary foundation for a detailed biological and mechanistic analysis.

This document, therefore, pivots from a declarative guide to a methodological framework. It will outline the logical, step-by-step experimental cascade that would be necessary to elucidate the mechanism of action of a novel compound like this compound. This serves as a roadmap for researchers who may be interested in investigating this molecule or similar chemical entities.

Part 1: Deconstructing the Molecule - A Hypothesis-Driven Approach

The structure of this compound contains several functional groups that can inform initial hypotheses about its potential biological targets.

-

Cyanoacrylate Group: This group is known for its electrophilicity and potential to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. This suggests that the compound could act as a covalent inhibitor.

-

Ethoxyphenyl Group: The presence of an ethoxy group suggests potential interactions with hydrophobic pockets in target proteins. The aromatic ring can also participate in π-stacking interactions.

-

Aminoacrylate Linker: This flexible linker connects the reactive cyanoacrylate head with the ethoxyphenyl tail, allowing for various binding conformations.

Based on these structural features, a primary hypothesis could be that this compound acts as an enzyme inhibitor, potentially through covalent modification of a cysteine residue within the active site.

Part 2: A Proposed Research Workflow for Mechanistic Elucidation

The following sections detail a logical and scientifically rigorous workflow to investigate the mechanism of action of a novel compound like this compound.

Initial High-Throughput Screening (HTS)

The first step is to perform a broad screen to identify any potential biological activity. This would involve testing the compound against a diverse panel of assays.

Experimental Protocol: High-Throughput Screening

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Plates: Prepare 384- or 1536-well microtiter plates containing a diverse library of biological targets, such as:

-

A panel of kinases

-

A panel of proteases

-

A panel of G-protein coupled receptors (GPCRs)

-

Cell viability assays using various cancer cell lines

-

-

Compound Dispensing: Use automated liquid handlers to dispense a range of concentrations of the compound into the assay plates.

-

Incubation: Incubate the plates for a predetermined time under controlled conditions.

-

Detection: Use appropriate detection methods (e.g., fluorescence, luminescence, absorbance) to measure the activity of the targets.

-

Data Analysis: Analyze the data to identify any "hits" – instances where the compound significantly alters the activity of a target.

Logical Flow of High-Throughput Screening

Caption: High-throughput screening workflow for initial biological activity assessment.

Hit Validation and Target Identification

Once a hit is identified, the next step is to validate it and identify the specific molecular target.

Experimental Protocol: Target Validation

-

Dose-Response Curves: Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the compound against the validated hit.

-

Orthogonal Assays: Use a different assay format to confirm the activity and rule out assay-specific artifacts. For example, if the primary screen was a fluorescence-based assay, a label-free method like surface plasmon resonance (SPR) could be used for validation.

-

Target Engagement Assays: To confirm that the compound binds to the putative target in a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

Data Presentation: Hypothetical Dose-Response Data

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.01 | 2.5 ± 1.1 |

| 0.1 | 15.3 ± 3.2 |

| 1 | 48.7 ± 5.6 |

| 10 | 85.1 ± 4.3 |

| 100 | 98.2 ± 2.1 |

Elucidation of the Molecular Mechanism

With a validated target, the focus shifts to understanding the precise molecular interactions.

Experimental Protocol: Mechanistic Studies

-

Enzyme Kinetics: For enzymatic targets, perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Covalent Modification Studies: To test the hypothesis of covalent inhibition, mass spectrometry can be used to identify any covalent adducts formed between the compound and the target protein.

-

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the binding interaction between the compound and its target.

Signaling Pathway Visualization: Hypothetical Kinase Inhibition

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

While the mechanism of action of this compound remains to be elucidated, this guide provides a robust and logical framework for its investigation. The path from a novel chemical entity to a well-characterized pharmacological agent is a meticulous one, built upon a foundation of rigorous experimentation and data-driven hypotheses. The scientific community is encouraged to undertake the studies outlined herein to unlock the potential of this and other unexplored molecules.

References

As of the date of this publication, there are no available peer-reviewed scientific articles detailing the mechanism of action of this compound. The following are examples of the types of authoritative sources that would be cited had they been available:

- Title: A primary research article detailing the discovery and initial characterization of the compound. Source: A high-impact journal such as Journal of Medicinal Chemistry or Nature Chemical Biology. URL: A valid, clickable URL to the article on the journal's website.

- Title: A review article on the biological activities of cyanoacrylate-containing compounds. Source: A review journal such as Chemical Reviews or Annual Review of Biochemistry. URL: A valid, clickable URL to the review on the journal's website.

- Title: A patent application describing the synthesis and potential therapeutic uses of the compound.

Cyanoacrylate Compounds in Medicinal Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Instant Bond - Cyanoacrylates in Modern Medicine

Cyanoacrylates, a family of fast-acting adhesives, have a rich history in industrial and household applications.[1][2] However, their unique chemical properties have paved the way for significant advancements in the biomedical field.[3] Initially explored for their tissue adhesive capabilities during the Vietnam War to control bleeding in wounded soldiers, their role has since expanded dramatically.[4] This guide provides an in-depth exploration of cyanoacrylate compounds in medicinal chemistry, moving beyond their traditional use as surgical glues to their sophisticated applications in drug delivery, their emergence as bioactive molecules, and the critical assessment of their biocompatibility. For researchers, scientists, and drug development professionals, understanding the nuances of cyanoacrylate chemistry is paramount to harnessing their full potential in creating next-generation medical technologies.

This document will delve into the core chemical principles of cyanoacrylates, detailing their synthesis and polymerization mechanisms. It will then explore their multifaceted roles in medicinal chemistry, offering detailed experimental protocols, quantitative data, and a critical analysis of their structure-activity relationships. Finally, a comprehensive overview of biocompatibility and toxicity evaluation will be presented, providing a robust framework for the safe and effective development of cyanoacrylate-based medical innovations.

I. The Chemical Foundation of Cyanoacrylates: Synthesis and Polymerization

The versatility of cyanoacrylates in medicinal applications stems from their fundamental chemical structure and polymerization behavior. Understanding these principles is crucial for designing and fabricating novel cyanoacrylate-based biomaterials.

The Cyanoacrylate Monomer: Structure and Reactivity

The basic structure of a cyanoacrylate monomer features an acrylate backbone with a cyano group (-CN) and an ester group (-COOR) attached to the same carbon atom.[5] The "R" in the ester group represents an alkyl chain, and its length is a critical determinant of the monomer's properties, including its degradation rate and biocompatibility.[6][7] Common examples include methyl-2-cyanoacrylate (MCA), ethyl-2-cyanoacrylate (ECA), n-butyl-cyanoacrylate (n-BCA), and 2-octyl-cyanoacrylate (2-OCA).[4] The electron-withdrawing nature of both the cyano and ester groups makes the double bond highly susceptible to nucleophilic attack, which is the driving force behind its rapid polymerization.[1]

Synthesis of Cyanoacrylate Monomers: The Knoevenagel Condensation

The industrial synthesis of cyanoacrylate monomers is primarily achieved through the Knoevenagel condensation.[8][9] This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde in the presence of a basic catalyst to form a prepolymer.[10][11] This prepolymer is then subjected to thermal depolymerization (a process often referred to as "cracking") under vacuum to yield the purified cyanoacrylate monomer.[10][12]

This protocol provides a representative example of cyanoacrylate monomer synthesis.

Materials:

-

2-Methoxyethyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Hydroquinone (polymerization inhibitor)

-

Phosphorus pentoxide (depolymerization catalyst)

Procedure:

-

Condensation: In a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap, combine 2-methoxyethyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and a small amount of hydroquinone in toluene.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Once the theoretical amount of water is collected, a viscous prepolymer is formed.

-

Depolymerization ("Cracking"): Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add a depolymerization catalyst, such as phosphorus pentoxide, to the prepolymer.

-

Heat the mixture under high vacuum (e.g., <5 mmHg) to 150-200 °C. The 2-methoxyethyl 2-cyanoacrylate monomer will distill and can be collected.

The Polymerization Mechanism: Anionic Chain Reaction

Cyanoacrylate monomers undergo rapid anionic polymerization in the presence of weak bases, such as water or amines.[1][2] This is the fundamental principle behind their adhesive properties, as moisture on the surface of tissues is sufficient to initiate the reaction.[13] The polymerization process is exothermic, releasing heat that can sometimes be felt during application.[13]

The mechanism can be summarized in the following steps:

-

Initiation: A nucleophile (e.g., a hydroxyl ion from water) attacks the electron-deficient double bond of the cyanoacrylate monomer, forming a carbanion.

-

Propagation: The newly formed carbanion then attacks another monomer, extending the polymer chain.

-

Termination: The polymerization process can be terminated by reaction with an acidic species or by other mechanisms.

The rapid and controllable nature of this polymerization makes cyanoacrylates ideal for in-situ forming implants and adhesives.

II. Cyanoacrylates in Drug Delivery: Engineering the Next Generation of Therapeutics

The ability of cyanoacrylates to form nanoparticles and other drug-carrying matrices has positioned them as a versatile platform for advanced drug delivery systems.[14][15] These systems can protect drugs from degradation, control their release, and even target them to specific sites in the body.

Poly(alkyl cyanoacrylate) (PACA) Nanoparticles: Formulation and Drug Encapsulation

PACA nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm.[16] They are typically prepared by emulsion polymerization, where the cyanoacrylate monomer is dispersed in an aqueous phase containing a stabilizer and polymerized.[14][17]

Materials:

-

n-Butyl cyanoacrylate (BCA) monomer

-

Hydrochloric acid (0.01 M)

-

Dextran 70 (stabilizer)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Sodium hydroxide (0.1 M) for neutralization

-

Dialysis membrane (MWCO 10-14 kDa)

Procedure:

-

Aqueous Phase Preparation: Dissolve Dextran 70 (e.g., 2% w/v) in 0.01 M HCl.

-

Oil Phase Preparation: Dissolve the hydrophobic drug in the BCA monomer.

-

Polymerization: Add the oil phase dropwise to the rapidly stirring aqueous phase at room temperature. A milky-white suspension will form as nanoparticles are generated. Continue stirring for 4-6 hours.

-

Neutralization: After polymerization, neutralize the suspension to approximately pH 7 with 0.1 M NaOH.

-

Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove unreacted monomer, excess stabilizer, and non-encapsulated drug.

Quantitative Analysis of Drug Loading and Release

The efficiency of a drug delivery system is determined by its drug loading capacity and release kinetics. These parameters can be quantified using various analytical techniques.

| Parameter | Description | Typical Values for PACA Nanoparticles |

| Drug Loading Capacity (%) | The amount of drug loaded per unit weight of the nanoparticles. | 0.05% - 5% depending on the drug and formulation. |

| Encapsulation Efficiency (%) | The percentage of the initial drug that is successfully entrapped within the nanoparticles. | Can reach up to 80% for hydrophobic drugs.[18] |

Drug Release Studies: The release of the encapsulated drug is typically studied in vitro using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff and immersed in a release medium (e.g., phosphate-buffered saline). The amount of drug released into the medium is measured over time using techniques like UV-Vis spectrophotometry or HPLC.

Functionalized Cyanoacrylates for Targeted Delivery

To enhance the therapeutic efficacy and reduce off-target effects, PACA nanoparticles can be functionalized with targeting ligands. This can be achieved by synthesizing cyanoacrylate monomers with functional groups that can be used for bioconjugation. "Click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, has emerged as a powerful tool for attaching targeting moieties to the surface of PACA nanoparticles.[3][13][16][19]

III. Bioactive Cyanoacrylate Compounds: From Adhesion to Action

Recent research has unveiled that the cyanoacrylate scaffold itself can be a platform for developing novel bioactive compounds with a range of therapeutic activities.

Anticancer Activity of Novel Cyanoacrylate Derivatives

Several studies have demonstrated the potential of novel cyanoacrylate derivatives as anticancer agents.[13][20] By incorporating various pharmacophores into the cyanoacrylate structure, researchers have been able to synthesize compounds with significant cytotoxic activity against various cancer cell lines.

For example, novel bis-cyanoacrylamide derivatives incorporating sulphamethoxazole have shown promising in vitro anticancer activity against human cancer cells such as HCT116, MDA-MB-231, and A549.[20] The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the aromatic rings play a crucial role in their cytotoxic potency.[13][20][21]

| Compound | Modification | IC50 (µM) against MCF-7 Cells |

| 5a | Methoxy group at R2, Bromine at R1 | 10.78 ± 0.892 |

| 5b | Bromine at both R1 and R2 | 29.7 ± 2.73 |

Data adapted from a study on the anticancer evaluation of cyanoacrylamide derivatives.[13]

Antimicrobial Properties of Cyanoacrylates

Cyanoacrylates have been shown to possess intrinsic antimicrobial properties.[6][22][23] This activity is generally more pronounced against Gram-positive bacteria.[22][23] The mechanism is thought to involve the interaction of the negatively charged cyanoacrylate monomers with the positively charged components of the bacterial cell wall.[6] The polymerization process itself has also been shown to contribute to the antibacterial effect.[9][22][24] The antimicrobial efficacy is influenced by the alkyl chain length, with shorter chains generally exhibiting greater activity.[6]

IV. Biocompatibility and Toxicity: Ensuring Safety in Medical Applications

The successful translation of cyanoacrylate-based materials from the laboratory to the clinic hinges on a thorough evaluation of their biocompatibility and potential toxicity.

Factors Influencing Biocompatibility

The primary factor influencing the biocompatibility of cyanoacrylates is the length of the alkyl side chain.[6][7] Shorter-chain cyanoacrylates, such as methyl and ethyl cyanoacrylate, degrade rapidly in the body, releasing cytotoxic byproducts like formaldehyde and cyanoacetate.[7] This can lead to a significant inflammatory response.[25] In contrast, longer-chain derivatives, such as n-butyl and 2-octyl cyanoacrylate, degrade more slowly, allowing the body to clear the degradation products more effectively, resulting in better tissue tolerance.[6][7]

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are the first step in evaluating the biocompatibility of a new biomaterial. These tests assess the effect of the material on cells grown in culture.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[26]

Procedure:

-

Cell Seeding: Seed cells (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate and incubate for 24 hours.[2][27]

-

Material Exposure: Expose the cells to the cyanoacrylate material (either directly or through an extract) for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Biocompatibility Assessment

In vivo studies in animal models are essential to evaluate the tissue response to a biomaterial in a physiological environment.[28][29][30][31][32]

Animal Model: Wistar rats are a commonly used model for biocompatibility studies.[25][29]

Procedure:

-

Implantation: Anesthetize the animals and make a small incision on their dorsal side.

-

Insert a sterile carrier material (e.g., a polyvinyl chloride sponge) containing the cyanoacrylate adhesive into the subcutaneous tissue.

-

Suture the incision.

-

Observation Periods: Euthanize groups of animals at different time points (e.g., 7, 21, and 45 days).

-

Histological Analysis: Excise the tissue surrounding the implant, fix it in formalin, and embed it in paraffin.

-

Stain tissue sections with Hematoxylin and Eosin (H&E) and examine them under a microscope to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

V. Conclusion and Future Perspectives

Cyanoacrylate compounds have evolved from simple "superglues" into sophisticated biomaterials with a wide array of applications in medicinal chemistry. Their journey from the battlefield to the forefront of drug delivery and bioactive compound development is a testament to their remarkable chemical versatility. As our understanding of their structure-property relationships deepens, we can expect to see the emergence of even more advanced cyanoacrylate-based technologies.

The future of cyanoacrylates in medicine lies in the rational design of functional monomers that can be tailored for specific applications. This includes the development of biodegradable and bioabsorbable formulations with controlled degradation kinetics, the creation of "smart" drug delivery systems that respond to physiological cues, and the discovery of novel bioactive cyanoacrylates with enhanced therapeutic efficacy and reduced toxicity. Continued interdisciplinary collaboration between chemists, materials scientists, biologists, and clinicians will be essential to unlock the full potential of these remarkable compounds and translate them into innovative solutions for pressing medical needs.

VI. References

-

Application Notes and Protocols for Emulsion Polymerization of Poly(Alkyl Cyanoacrylate) Nanoparticles. (2025). BenchChem.

-

A Technical Guide to the Synthesis of 2-Methoxyethyl 2-Cyanoacrylate via Knoevenagel Condensation. (2025). BenchChem.

-

Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols. (2025). BenchChem.

-

Method for synthesizing cyanoacrylate. (2016). Google Patents.

-

Drug-loaded poly (alkyl-cyanoacrylate) nanoparticles and process for the preparation thereof. (2008). Google Patents.

-

Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives. (n.d.). ResearchGate.

-

Semicontinuous Microemulsion Polymerization of Polymeric Nanoparticles of Poly(cyanoacrylates) and Poly(caprolactone). (n.d.). MDPI.

-

Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation. (2020). Facile Method for the Synthesis of Cyanoacrylates by Knoevenagel Condensation.

-

Drug-loaded-poly-alkyl-cyanoacrylate-nanoparticles-and-process-for-the-preparation-thereof.pdf. (2007). ResearchGate.

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research.

-

Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? (n.d.). PubMed Central.

-

The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. (n.d.). PubMed Central.

-

Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. (2008). Journal of Medicinal Chemistry.

-

The photocleavage activity of cyanoacrylamide derivatives structure–activity. (n.d.). ResearchGate.

-

RECENT ADVANCES IN THE PREPARATION OF DRUG-LOADED POLY(ALKYL CYANOACRYLATE) COLLOIDAL PARTICLES FOR CANCER TREATMENT. (n.d.). COST MP1106.

-

Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? (n.d.). PubMed.

-

Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. (2023). MDPI.

-

Poly(alkyl cyanoacrylate) nanoparticles as drug carriers: 33 years later. (n.d.). ResearchGate.

-

Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. (2009). Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology.

-

In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. (n.d.). PubMed.

-

Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. (2025). ACS Applied Nano Materials.

-

Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. (n.d.). PubMed.

-

Animal Models for Studying Soft Tissue Biocompatibility of Biomaterial. (1998). CRC Press.

-

Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization. (n.d.). Investigative Ophthalmology & Visual Science.

-

Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. (n.d.). PubMed Central.

-

CytoSelect™ MTT Cell Proliferation Assay. (n.d.).

-

Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion. (n.d.). Macromolecules.

-

Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. (2013). PLoS ONE.

-

A systematic review and meta‐analyses on animal models used in bone adhesive research. (n.d.).

-

n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (n.d.). PubMed Central.

-

Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. (2025). ResearchGate.

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

-

Is Your Adhesive Biocompatible? (n.d.). Dymax.

-

Synthesis technique of alpha-cyanoacrylate monomer. (2014). Google Patents.

-

Selected Application- Biocompatibility Testing of Adhesives. (n.d.). Epoxy Technology.

-

Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. (n.d.). AFINITICA.

-

Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). (n.d.). AFINITICA.

-

Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. (n.d.). Semantic Scholar.

-

Methods for the Preparation of Nanoparticles by Polymerization. (n.d.). OUCI.

-

Synthesis of poly(alkyl cyanoacrylate)‐based colloidal nanomedicines. (n.d.). SciSpace.

-

In Vivo Experimental Endovascular Uses of Cyanoacrylate in Non-Modified Arteries: A Systematic Review. (2021). MDPI.

-

MTT assay protocol. (n.d.). Abcam.

-

In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic Patch. (2025). ResearchGate.

-

Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. (n.d.). ResearchGate.

-

Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage. (n.d.). SciELO.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. CN102603564B - Synthesis technique of alpha-cyanoacrylate monomer - Google Patents [patents.google.com]

- 5. afinitica.com [afinitica.com]

- 6. Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]

- 11. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cost-mp1106.lcpe.uni-sofia.bg [cost-mp1106.lcpe.uni-sofia.bg]

- 16. Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US20080182776A1 - Drug-loaded poly (alkyl-cyanoacrylate) nanoparticles and process foe the preparation thereof - Google Patents [patents.google.com]

- 19. afinitica.com [afinitica.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. Is Your Adhesive Biocompatible? - Dymax [dymax.com]

- 28. taylorfrancis.com [taylorfrancis.com]

- 29. A systematic review and meta‐analyses on animal models used in bone adhesive research - PMC [pmc.ncbi.nlm.nih.gov]

- 30. epotek.com [epotek.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Potential of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

Executive Summary and Rationale

The landscape of small molecule drug discovery is perpetually driven by the exploration of novel chemical scaffolds. The compound Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate belongs to the enaminonitrile class, a chemical family noted for a diverse range of biological activities. While extensive research exists on the broader family of cyanoacrylates and their derivatives, particularly in oncology, this specific molecule remains largely uncharacterized in the public domain.

This technical guide outlines a comprehensive, logic-driven framework for the systematic evaluation of this compound as a potential therapeutic agent. Our hypothesis is that the compound’s structural motifs—specifically the electron-withdrawing cyano group and the conjugated system—make it a prime candidate for targeting key enzymes in pathological signaling pathways, with a primary focus on oncology. This document serves as a roadmap for researchers and drug development professionals, detailing the necessary steps from synthesis to preliminary in-vivo assessment, while grounding each step in established scientific principles and methodologies.

Compound Profile and Synthesis Strategy

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₆N₂O₃

-

Structure:

Proposed Synthesis: Knoevenagel Condensation

The synthesis of α-cyano-β-substituted acrylates is reliably achieved via the Knoevenagel condensation.[1][2] This proposed protocol leverages this classic reaction for an efficient and scalable synthesis of the title compound.

Rationale: This one-pot reaction is favored for its high efficiency and the relative availability of starting materials. The use of a catalyst like ammonium acetate facilitates the condensation under relatively mild reflux conditions.[3]

Protocol: Synthesis of this compound

-

Reactant Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-ethoxybenzaldehyde (1 equivalent), ethyl 2-cyanoacetate (1.1 equivalents), and a suitable solvent such as ethanol.

-

Catalyst Addition: Introduce a catalytic amount of ammonium acetate (0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Hypothesized Therapeutic Applications and Mechanism of Action

The enaminonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent anticancer activity.[4][5] Numerous derivatives have been identified as inhibitors of critical signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), a well-validated target in various carcinomas.[6]

Primary Hypothesis: this compound functions as a kinase inhibitor, leading to cell cycle arrest and induction of apoptosis in cancer cells.

Secondary Hypothesis: The cyanoacrylate group may confer antimicrobial properties, a known characteristic of this chemical class, although this is a secondary line of investigation.[7][8]

The proposed preclinical evaluation will therefore focus on oncology as the primary therapeutic area.

Preclinical Evaluation Workflow

A phased, data-driven approach is critical to efficiently assess the compound's therapeutic potential. The workflow below outlines a logical progression from broad screening to more specific mechanistic and efficacy studies.

Caption: Proposed workflow for preclinical evaluation.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: EGFR Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of a specific kinase, such as EGFR.[6]

Methodology (Example using a luminescence-based assay):

-

Reagent Preparation: Prepare assay buffer, recombinant human EGFR enzyme, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP.

-

Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control inhibitor (e.g., Erlotinib) and a no-inhibitor control.

-

Enzyme Reaction: Add the EGFR enzyme and substrate to each well. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

Detection: Add a Kinase-Glo® reagent, which measures the amount of remaining ATP. The light output is inversely proportional to the kinase activity.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against compound concentration to determine the IC₅₀ for enzyme inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Sample In Vitro Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| Test Compound | MCF-7 (Breast) | 4.5 ± 0.6 |

| HepG2 (Liver) | 8.2 ± 1.1 | |

| A549 (Lung) | 6.7 ± 0.9 | |

| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.2 |

-

Interpretation: An IC₅₀ value below 10 µM is generally considered a good starting point for a potential anticancer agent. The data above would suggest the compound has moderate, broad-spectrum cytotoxic activity.

Table 2: Sample EGFR Kinase Inhibition Data

| Compound | Target | IC₅₀ (nM) |

| Test Compound | EGFR | 150 ± 25 |

| Erlotinib | EGFR | 5 ± 1.2 |

-

Interpretation: A low nanomolar IC₅₀ value indicates potent inhibition of the target enzyme. This result would support the hypothesis that the compound's anticancer effect is, at least in part, mediated through EGFR inhibition.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous pathway for the initial investigation of this compound. The proposed workflow is designed to efficiently determine if the compound possesses meaningful anticancer activity and to elucidate its primary mechanism of action.

Positive results from the in vitro screening and MoA studies would provide a strong rationale for advancing the compound to lead optimization. Medicinal chemistry efforts could then be employed to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of nominating a candidate for in-vivo efficacy studies in animal models, such as tumor xenografts.[4] This systematic approach ensures that resources are directed towards a compound with a well-defined and promising therapeutic profile.

References

-

StatPearls Publishing. (2023). 2-Octyl Cyanoacrylate. NCBI Bookshelf. Available at: [Link]

-

Abdel-Ghani, N. T., et al. (2024). Eco-friendly synthesis of novel enaminonitrile pyridine derivatives: 131 I-radiosynthesis, anticancer investigation and in vivo study in tumour-bearing mice. Taylor & Francis Online. Available at: [Link]

-

LiquiBand. Mechanism of Action. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Octyl cyanoacrylate? Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Conventional and microwave reactions of 1,3‐diaryl‐5,4‐enaminonitrile‐pyrazole derivative with expected antimicrobial and anticancer activities. ResearchGate. Available at: [Link]

-

Petrie, E. (2014). Cyano Acrylate Polymers in Medical Applications. ResearchGate. Available at: [Link]

-

Dentasys. Cyanoacrylate Adhesives in Surgical Applications. Available at: [Link]

-

Anscare. Cyanoacrylate-based Adhesives-Materials. Available at: [Link]

-

Sancak, S., et al. (2016). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC - NIH. Available at: [Link]

-

Ghorab, M. M., et al. (2016). utility of enaminonitrile in the synthesis of novel heterocycles bearing pyrazole moiety and their antimicrobial and cytotoxic activity assessment. Semantic Scholar. Available at: [Link]

-

Dawood, K. M., et al. (2015). Anticancer activity of novel indenopyridine derivatives. Semantic Scholar. Available at: [Link]

-

ResearchGate. Cyanoacrylate glues: types and mechanisms of action. Available at: [Link]

-

El-Naggar, M., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

-

Zhang, Y., et al. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. NIH. Available at: [Link]

-

Macías, M. A., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCr. Available at: [Link]

-

Arshad, M., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC - NIH. Available at: [Link]

-

PrepChem. Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Octyl Cyanoacrylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application